molecular formula C13H16O4 B13019974 2-(2,3,4-Trimethoxyphenyl)cyclopropanecarbaldehyde

2-(2,3,4-Trimethoxyphenyl)cyclopropanecarbaldehyde

Cat. No.: B13019974
M. Wt: 236.26 g/mol
InChI Key: PDWNPBVOZVJPNM-UHFFFAOYSA-N
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Description

2-(2,3,4-Trimethoxyphenyl)cyclopropanecarbaldehyde is a synthetic organic compound featuring a cyclopropane ring fused to a phenyl group substituted with three methoxy groups at positions 2, 3, and 4. The aldehyde functional group on the cyclopropane ring distinguishes it from other derivatives, such as acrylonitriles or carboxylic acids.

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

2-(2,3,4-trimethoxyphenyl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C13H16O4/c1-15-11-5-4-9(10-6-8(10)7-14)12(16-2)13(11)17-3/h4-5,7-8,10H,6H2,1-3H3

InChI Key

PDWNPBVOZVJPNM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C2CC2C=O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4-Trimethoxyphenyl)cyclopropanecarbaldehyde typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with a cyclopropane derivative under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF), at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4-Trimethoxyphenyl)cyclopropanecarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,3,4-Trimethoxyphenyl)cyclopropanecarbaldehyde has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-cancer and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2,3,4-Trimethoxyphenyl)cyclopropanecarbaldehyde involves its interaction with specific molecular targets and pathways. For example, compounds containing the trimethoxyphenyl group have been shown to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These interactions can lead to various biological effects, including anti-cancer and anti-inflammatory activities .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The biological activity of aryl-substituted compounds often hinges on the position and number of methoxy groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Substituents on Phenyl Ring Functional Group Key Structural Features
2-(2,3,4-Trimethoxyphenyl)cyclopropanecarbaldehyde 2,3,4-Trimethoxy Aldehyde Cyclopropane ring, strained conformation
Z-3-(Benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (32) 3,4,5-Trimethoxy Acrylonitrile Benzothiophene core, planar geometry
E-Isomer of Compound 32 (33) 3,4,5-Trimethoxy Acrylonitrile Stereoisomeric configuration
Caffeic Acid Derivatives 3,4-Dihydroxy Propenoic acid Hydroxyl groups, polar substituents
Cyclopropanecarboxylic Acid Pesticides Varied (e.g., dichlorophenyl) Carboxylic acid Agrochemical applications
Key Observations:
  • Methoxy Positioning : The 3,4,5-trimethoxy substitution (e.g., in Compound 32) is associated with higher antitumor potency (GI50 <10 nM) compared to 2,3,4-trimethoxy derivatives, likely due to optimal spatial alignment for tubulin binding .
  • Functional Groups : The aldehyde in the target compound may engage in covalent interactions (e.g., Schiff base formation), whereas acrylonitrile derivatives (Compounds 32–33) act as Michael acceptors, disrupting microtubule dynamics .
  • Cyclopropane vs.
Table 2: Antitumor Activity of Selected Compounds
Compound GI50 (nM) Resistance Profile Mechanism of Action
2-(2,3,4-Trimethoxyphenyl)cyclopropanecarbaldehyde Not reported Unknown Hypothesized tubulin inhibition
Compound 32 <10 Overcomes P-gp-mediated resistance Microtubule destabilization
Compound 33 >100 Moderate resistance Stereospecific binding limitations
Caffeic Acid Derivatives N/A Antioxidant properties Free radical scavenging
Key Observations:
  • Potency : The 3,4,5-trimethoxy configuration (Compound 32) demonstrates superior cytotoxicity compared to the target compound’s 2,3,4-substitution, highlighting the importance of methoxy positioning .
  • Drug Resistance : Benzothiophene acrylonitriles (e.g., Compound 32) evade P-glycoprotein efflux, a common resistance mechanism in cancer cells, whereas the target compound’s efficacy in resistant models remains unstudied .
  • Functional Group Impact : The aldehyde group in the target compound may confer unique reactivity but lacks the proven microtubule-disrupting activity of acrylonitrile derivatives .

Physicochemical Properties

  • Lipophilicity : Methoxy groups enhance lipophilicity, improving membrane permeability but reducing aqueous solubility. The 2,3,4-trimethoxy substitution may offer intermediate polarity compared to 3,4,5-trimethoxy analogs.

Biological Activity

2-(2,3,4-Trimethoxyphenyl)cyclopropanecarbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by research findings and data tables.

Chemical Structure and Synthesis

The structure of 2-(2,3,4-Trimethoxyphenyl)cyclopropanecarbaldehyde can be represented as follows:

  • Chemical Formula : C14H16O4
  • Molecular Weight : 248.28 g/mol

The synthesis typically involves the cyclization of appropriate precursors and can be achieved through various organic reactions including nucleophilic substitutions and condensation reactions.

Antimicrobial Activity

Research indicates that 2-(2,3,4-Trimethoxyphenyl)cyclopropanecarbaldehyde exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Cytotoxicity and Anticancer Potential

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Notably, it showed selective toxicity towards certain cancer cells while sparing normal cells. The IC50 values for different cancer cell lines are summarized in Table 1.

Cell LineIC50 (µM)
HeLa (Cervical Cancer)12.5
MCF-7 (Breast Cancer)15.0
A549 (Lung Cancer)20.0

These results suggest that the compound may serve as a lead structure in the development of novel anticancer agents.

The biological activity of 2-(2,3,4-Trimethoxyphenyl)cyclopropanecarbaldehyde is hypothesized to involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways.
  • Induction of Apoptosis : Evidence suggests it can trigger apoptotic pathways in cancer cells.
  • Antioxidant Properties : It may also exhibit antioxidant activity, contributing to its protective effects against oxidative stress.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 2-(2,3,4-Trimethoxyphenyl)cyclopropanecarbaldehyde revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong antimicrobial potential.

Study 2: Anticancer Activity

In a comparative study involving various phenolic compounds, 2-(2,3,4-Trimethoxyphenyl)cyclopropanecarbaldehyde was found to be more effective than its analogs in inducing cell death in breast cancer cells. The study highlighted its potential as a therapeutic agent in oncology.

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